molecular formula C19H21N5O2S2 B2492174 7-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 941965-99-7

7-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No.: B2492174
CAS No.: 941965-99-7
M. Wt: 415.53
InChI Key: BNPDRIOHIJGYJF-UHFFFAOYSA-N
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Description

7-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a useful research compound. Its molecular formula is C19H21N5O2S2 and its molecular weight is 415.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability and efficacy. These properties can be influenced by various factors, including the compound’s chemical structure and the patient’s physiological condition.

The compound’s action could result in molecular and cellular effects such as the inhibition of cell growth or induction of cell death, especially if the compound has anticancer activity .

Properties

IUPAC Name

7-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S2/c1-13-17(26)24-18(21-20-13)28-19(22-24)27-12-16(25)23-9-7-15(8-10-23)11-14-5-3-2-4-6-14/h2-6,15H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPDRIOHIJGYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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